Product packaging for 1,2-Pyrrolidinedicarboxylic acid, 4-(1,1-dimethylethoxy)-, 1-(9H-fluoren-9-ylmethyl) ester, (2S,4R)-(Cat. No.:CAS No. 122996-47-8)

1,2-Pyrrolidinedicarboxylic acid, 4-(1,1-dimethylethoxy)-, 1-(9H-fluoren-9-ylmethyl) ester, (2S,4R)-

Cat. No.: B1299185
CAS No.: 122996-47-8
M. Wt: 408.5 g/mol
InChI Key: WPBXBYOKQUEIDW-VFNWGFHPSA-M
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Description

Significance of Fmoc-Hyp(tBu)-OH as a Foundational Building Block in Peptide Chemistry

Fmoc-Hyp(tBu)-OH is a critical component for introducing 4-hydroxyproline (B1632879) (Hyp) residues into synthetic peptides. The presence of hydroxyproline (B1673980) is particularly important in the structure of collagen, the most abundant protein in mammals. The repeating Gly-X-Hyp motif is essential for the stability of collagen's triple-helix structure. The use of Fmoc-Hyp(tBu)-OH allows for the precise incorporation of Hyp into synthetic collagen-like peptides, which are valuable tools for studying collagen-protein interactions and for the development of new biomaterials. mdpi.com

The unique structural features of hydroxyproline, when incorporated into a peptide backbone, can impose specific conformational constraints. This can lead to the formation of specific secondary structures, such as polyproline helices, which can enhance the stability and biological activity of the resulting peptide. The hydroxyl group of the hydroxyproline residue, protected by a tert-butyl (tBu) group in Fmoc-Hyp(tBu)-OH, is a key feature. This protection prevents unwanted side reactions during the peptide synthesis process and can be selectively removed later to allow for further modifications.

Contextual Overview of the Fmoc/tBu Strategy in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the most common method for chemically synthesizing peptides. The Fmoc/tBu strategy is a widely used approach within SPPS. csic.esrsc.orgnih.gov This strategy relies on an "orthogonal" protection scheme, meaning that two different types of protecting groups are used, which can be removed under different chemical conditions. csic.espeptide.com

In the Fmoc/tBu strategy:

The alpha-amino group of the amino acid is protected by a Fmoc (9-fluorenylmethoxycarbonyl) group. This group is base-labile, meaning it can be removed by treatment with a base, typically piperidine (B6355638). csic.eschempep.com

The side chains of the amino acids, including the hydroxyl group of hydroxyproline, are protected by acid-labile groups, such as the tert-butyl (tBu) group. csic.espeptide.com These groups are removed at the end of the synthesis by treatment with a strong acid, such as trifluoroacetic acid (TFA). iris-biotech.de

This orthogonal approach offers significant advantages. It allows for the stepwise addition of amino acids to the growing peptide chain without affecting the side-chain protecting groups. peptide.com The milder conditions used for Fmoc removal, compared to the harsh acids used in the older Boc/Bzl strategy, make the Fmoc/tBu strategy compatible with a wider range of sensitive amino acids and post-translational modifications. iris-biotech.dealtabioscience.com The progress of the synthesis can also be easily monitored by detecting the UV absorbance of the Fmoc group as it is removed. altabioscience.com

The use of Fmoc-Hyp(tBu)-OH fits perfectly within this strategy. The Fmoc group allows for its incorporation into the peptide chain, while the acid-labile tBu group effectively protects the hydroxyl side chain until the final deprotection step. This makes Fmoc-Hyp(tBu)-OH an indispensable tool for the synthesis of complex peptides, particularly those mimicking the structure and function of collagen. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H26NO5- B1299185 1,2-Pyrrolidinedicarboxylic acid, 4-(1,1-dimethylethoxy)-, 1-(9H-fluoren-9-ylmethyl) ester, (2S,4R)- CAS No. 122996-47-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

122996-47-8

Molecular Formula

C24H26NO5-

Molecular Weight

408.5 g/mol

IUPAC Name

(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylate

InChI

InChI=1S/C24H27NO5/c1-24(2,3)30-15-12-21(22(26)27)25(13-15)23(28)29-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,12-14H2,1-3H3,(H,26,27)/p-1/t15-,21+/m1/s1

InChI Key

WPBXBYOKQUEIDW-VFNWGFHPSA-M

Isomeric SMILES

CC(C)(C)O[C@@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)[O-]

Canonical SMILES

CC(C)(C)OC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)[O-]

Pictograms

Irritant

sequence

X

Origin of Product

United States

Methodological Innovations in Fmoc Hyp Tbu Oh Mediated Peptide Synthesis

Standard Solid-Phase Peptide Synthesis (SPPS) Protocols and Optimizations

The synthesis of peptides on a solid support using Fmoc-Hyp(tBu)-OH follows a cyclical process of deprotection, amino acid coupling, and washing steps. rsc.orguci.edu The process typically begins with the loading of the first amino acid onto a resin, such as a 2-chlorotrityl or Wang resin. researchgate.netgoogle.com Subsequent synthesis cycles involve the removal of the Fmoc group from the N-terminus of the growing peptide chain, followed by the coupling of the next Fmoc-protected amino acid, in this case, Fmoc-Hyp(tBu)-OH. rsc.orguci.edu

Optimizing these standard protocols is crucial for achieving high-yield and high-purity peptides. For instance, in cases of sterically hindered sequences, double coupling steps or elevating the reaction temperature can improve coupling efficiency. Microwave-assisted SPPS has also emerged as a powerful technique, significantly reducing reaction times for both deprotection and coupling steps. nih.govnih.gov

Fmoc Deprotection Strategies and Reagent Selection

The removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical step in SPPS, exposing the N-terminal amine for the subsequent coupling reaction. genscript.comacsgcipr.org This deprotection is typically achieved using a secondary amine base.

Common Deprotection Reagents:

ReagentTypical ConcentrationSolventNotes
Piperidine (B6355638)20% (v/v)DMFThe most common and standard reagent for Fmoc deprotection. genscript.comiris-biotech.de
4-Methylpiperidine (B120128) (4MP)20% (v/v)DMFAn effective alternative to piperidine, not a controlled substance. nih.goviris-biotech.de
Piperazine (B1678402) (PZ)10% (w/v)DMF/Ethanol (9:1)Used at a lower concentration due to solubility; requires ethanol. nih.gov
1,8-Diazabicycloundec-7-ene (DBU)1-2% (v/v)DMFA non-nucleophilic base used for sensitive sequences. acsgcipr.orgiris-biotech.de

This table summarizes common reagents used for Fmoc deprotection in SPPS.

The choice of deprotection reagent can be critical, especially for complex or sensitive peptide sequences. iris-biotech.de While 20% piperidine in N,N-dimethylformamide (DMF) is the standard, alternatives like 4-methylpiperidine (4MP) and piperazine (PZ) have been shown to be effective, with 4MP offering the advantage of not being a controlled substance. nih.goviris-biotech.de For sequences prone to side reactions like aspartimide formation, a non-nucleophilic base such as DBU may be preferred. iris-biotech.de The efficiency of deprotection can be influenced by factors such as the peptide's hydrophobicity and size. nih.gov

Amino Acid Coupling Methodologies and Activating Reagents (e.g., HBTU/HOBt, HATU/NMM, Carbodiimide (B86325) Chemistry)

The formation of the amide bond between the free N-terminal amine of the growing peptide chain and the carboxyl group of the incoming Fmoc-Hyp(tBu)-OH requires an activating reagent to convert the carboxylic acid into a more reactive species. sigmaaldrich.com

Common Activating Reagents and Methodologies:

Aminium/Uronium Salts: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are widely used. sigmaaldrich.combachem.com They are typically used with an additive like HOBt (1-Hydroxybenzotriazole) and a tertiary base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). bachem.comgoogle.com HATU, in particular, is known for its high efficiency, especially in coupling sterically hindered amino acids, due to the anchimeric assistance provided by the pyridine (B92270) nitrogen in its corresponding active ester. sigmaaldrich.comthieme-connect.de

Carbodiimide Chemistry: Diisopropylcarbodiimide (DIC) is a common carbodiimide used for activation. It is almost always used in conjunction with an additive like HOBt or OxymaPure to form an active ester, which then reacts with the amine. google.com This method is effective and can minimize racemization.

Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also effective for peptide coupling. bachem.com

The choice of coupling reagent and conditions can be tailored to the specific sequence. For example, in the synthesis of the peptide drug Icatibant, various combinations such as HBTU/HOBt with DIPEA, and DIC/OxymaPure have been successfully employed for coupling Fmoc-Hyp(tBu)-OH. google.comgoogle.comgoogle.com

Techniques for Monitoring Coupling Efficacy (e.g., Ninhydrin (B49086)/Chloranil (B122849) Tests, UV Monitoring)

Ensuring the completeness of each coupling reaction is paramount to prevent the formation of deletion sequences and to simplify the final purification. iris-biotech.de Several qualitative and quantitative methods are used to monitor coupling efficacy.

Ninhydrin (Kaiser) Test: This is a highly sensitive colorimetric test for the presence of primary amines. peptide.commicrobenotes.com A few beads of the resin are taken after the coupling step and treated with ninhydrin reagents. A blue or purple color indicates the presence of unreacted free amines, signifying an incomplete coupling. peptide.comwikipedia.org If the N-terminal amino acid is a secondary amine like proline, the standard Kaiser test is unreliable, and an alternative like the chloranil test is used. peptide.com

Chloranil Test: This test is used to detect secondary amines, such as the N-terminus of a proline residue. peptide.com A positive result, indicating an incomplete coupling, is typically a blue color. peptide.com

UV Monitoring: The Fmoc group has a strong UV absorbance. wikipedia.org During the deprotection step, the release of the Fmoc-dibenzofulvene adduct into the solution can be quantified by UV spectroscopy to monitor the progress of the deprotection and to estimate the loading of the resin. iris-biotech.de

Comparison of Common Monitoring Tests:

TestTarget AminePositive ResultNotes
Ninhydrin (Kaiser)Primary AminesBlue/Purple ColorNot reliable for secondary amines like proline. peptide.com
ChloranilSecondary AminesBlue ColorUsed when the N-terminal residue is proline. peptide.com
UV MonitoringFmoc GroupUV AbsorbanceMonitors Fmoc deprotection, not coupling directly. iris-biotech.de

This table provides a comparison of common techniques for monitoring reactions in SPPS.

Cleavage and Side-Chain Deprotection Considerations within the Fmoc/tBu Framework

The final step in SPPS is the cleavage of the completed peptide from the solid support and the simultaneous removal of all side-chain protecting groups. thermofisher.com In the Fmoc/tBu strategy, this is typically achieved with a strong acid, most commonly trifluoroacetic acid (TFA). thermofisher.comdrivehq.com

The tBu group on the hydroxyproline (B1673980) side chain is acid-labile and is efficiently removed by TFA. peptide.com However, the cleavage process can generate reactive cationic species from the protecting groups and the resin linker, which can lead to side reactions with sensitive amino acids like tryptophan, methionine, and cysteine. thermofisher.compeptide.com To prevent these side reactions, "scavengers" are added to the cleavage cocktail.

Common Cleavage Cocktails for Fmoc/tBu SPPS:

Reagent CocktailCompositionTarget Residues/Notes
Reagent KTFA/Thioanisole/Water/Phenol/EDT (82.5:5:5:5:2.5)Recommended for peptides containing Arg, Met, and Cys. chempep.compeptide.com
TFA/TIS/WaterTFA/Triisopropylsilane/Water (95:2.5:2.5)Effective for general use and for peptides with Cys(Trt). sigmaaldrich.com
TFA/WaterTFA/Water (95:5)Suitable for peptides without sensitive residues like Trp, Met, or Cys. thermofisher.com

This table outlines common cleavage cocktails used in Fmoc/tBu SPPS.

The selection of the appropriate cleavage cocktail is dictated by the amino acid composition of the peptide. thermofisher.com For instance, Reagent K is a robust mixture containing multiple scavengers to protect a variety of sensitive residues. chempep.com Triisopropylsilane (TIS) is particularly effective at scavenging the trityl cations that can arise from protecting groups on cysteine or asparagine. sigmaaldrich.com

Advanced Strategies for Complex Peptide Construction

For the synthesis of very long or complex peptides, a linear, stepwise SPPS approach can become inefficient due to accumulating side reactions and decreasing yields. acs.org In such cases, advanced strategies are employed.

Convergent Segment Condensation Techniques Utilizing Fmoc-Hyp(tBu)-OH Containing Fragments

Fmoc-Hyp(tBu)-OH can be incorporated into these fragments. For example, tripeptides such as Fmoc-Pro-Hyp(tBu)-Gly-OH have been synthesized in solution and then used as building blocks for the solid-phase synthesis of collagen-mimetic peptides. nih.govraineslab.com In the synthesis of Icatibant, a convergent approach has been described where a resin-bound fragment is coupled with a solution-phase fragment containing Fmoc-Hyp(tBu)-OH. google.com This highlights the versatility of Fmoc-Hyp(tBu)-OH not only in standard stepwise SPPS but also in more advanced, convergent strategies for the construction of complex peptide targets. google.comnih.gov

Implementation of Automated Peptide Synthesizers

Fmoc-Hyp(tBu)-OH is fully compatible with and widely used in automated solid-phase peptide synthesis (SPPS) protocols. Automated synthesizers, such as those from Biotage® and CSBio, facilitate the repetitive cycles of deprotection, coupling, and washing required for peptide chain elongation. rsc.orgacs.org In a typical automated process, the Fmoc protecting group is removed using a piperidine solution in a solvent like N,N-Dimethylformamide (DMF). google.com Subsequently, the incoming Fmoc-Hyp(tBu)-OH is activated in situ using coupling reagents like 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyl-uronium hexafluorophosphate (B91526) (HBTU) or O-(7-Azabenzotriazol-1-yl)-N,N,Nʹ,Nʹ-tetramethyluronium hexafluoro-phosphate (HATU) and coupled to the resin-bound peptide chain. rsc.orgacs.org

The use of automated systems for peptides containing Fmoc-Hyp(tBu)-OH has been documented in the synthesis of complex structures, including glycopeptides and collagen model peptides. rsc.orgacs.org For instance, in the synthesis of PSY1 glycopeptide derivatives, an automated synthesizer was used for the elongation of the peptide chain after the manual coupling of more sterically demanding residues. acs.org Similarly, the synthesis of S-lipidated collagen model peptides involved an initial manual coupling of Fmoc-Hyp(tBu)-OH, followed by subsequent automated steps for the remainder of the sequence. rsc.org This hybrid approach allows for careful handling of potentially difficult initial couplings while leveraging the efficiency of automation for the rest of the synthesis.

Solution-Phase Synthesis Approaches for Fmoc-Hyp(tBu)-OH Containing Precursors and Fragments

While SPPS is the dominant methodology, solution-phase synthesis remains a valuable strategy, particularly for the preparation of protected peptide fragments intended for subsequent segment condensation. Fmoc-Hyp(tBu)-OH is well-suited for such solution-based approaches. biosynth.com A key advantage is the ability to purify intermediates, ensuring the high purity of the fragment before it is coupled to a solid support.

Researchers have developed chromatography-free synthetic routes for collagen-related tripeptides, such as Fmoc-Pro-Hyp(tBu)-Gly-OH, in solution. nih.gov This methodology utilizes specific reagents that form easily separable byproducts, thereby avoiding time-consuming chromatographic purification. By activating the carboxyl group with isobutyl chloroformate or as a pentafluorophenyl ester and using N-methyl morpholine (B109124) as a base, the desired peptide fragment can be isolated through simple evaporation, extraction, and trituration steps. nih.gov The resulting high-purity Fmoc-Pro-Hyp(tBu)-Gly-OH fragment is then ready for use in a convergent solid-phase segment condensation strategy, which can be more efficient than a linear stepwise synthesis for long or difficult sequences. nih.gov

Addressing Synthetic Challenges in Fmoc-Hyp(tBu)-OH Peptide Elongation

The incorporation of Fmoc-Hyp(tBu)-OH is not without its challenges. The unique structure of the hydroxyproline ring, combined with the bulky tert-butyl protecting group, can lead to several synthetic hurdles.

Strategies for Mitigating Incomplete Couplings and Deletion Sequences

Incomplete coupling is a common problem in SPPS, leading to the formation of deletion sequences where one or more amino acids are missing from the target peptide. researchgate.net This can be caused by factors like steric hindrance or insufficient activation of the amino acid. researchgate.net When synthesizing peptides with multiple Gly-Pro-Hyp repeats, a standard stepwise elongation procedure using individual amino acids, including Fmoc-Hyp(tBu)-OH, can result in significant amounts of impurities due to incomplete acylation of the imino acid proline. nih.govresearchgate.net

To overcome this, a highly effective strategy is the use of pre-formed tripeptide synthons. A comparative analysis showed that using the synthon Fmoc-Pro-Hyp-Gly-OH dramatically improved the quality of the crude product compared to both stepwise elongation and the use of a different synthon, Fmoc-Gly-Pro-Hyp(tBu)-OH. google.comnih.gov The use of the Fmoc-Pro-Hyp-Gly-OH building block effectively bypasses the difficult coupling steps, leading to higher homogeneity and yield of the final collagen-type peptides. nih.govresearchgate.net An added advantage of this specific synthon is that protection of the hydroxyproline side chain is not required. nih.govresearchgate.net

Synthesis StrategyObserved OutcomeReference
Stepwise ElongationLarge amounts of impurities from incomplete couplings. nih.gov, researchgate.net
Using Fmoc-Gly-Pro-Hyp(tBu)-OH SynthonSignificant impurities from incomplete couplings and side reactions. google.com, nih.gov
Using Fmoc-Pro-Hyp-Gly-OH SynthonSignificantly improved quality of crude product. nih.gov, researchgate.net

Prevention of Diketopiperazine Formation and Other Undesired Side Reactions

Diketopiperazine (DKP) formation is a major side reaction in Fmoc-SPPS, particularly when proline is one of the first two amino acids at the C-terminus of the resin-bound peptide. peptide.com The N-terminal dipeptidyl-prolyl sequence can be cleaved from the resin and cyclize to form a DKP, resulting in termination of the peptide chain. Syntheses involving Gly-Pro sequences at the N-terminus of the growing chain are particularly susceptible to this side reaction. google.comnih.gov

A primary strategy to minimize DKP formation is the use of sterically hindered resins. The 2-chlorotrityl chloride resin is highly effective in suppressing this side reaction. peptide.comnih.gov Its bulky linker minimizes the potential for the peptide chain to cyclize. nih.gov Another significant side reaction is the base-catalyzed formation of aspartimide from Asp(OtBu) residues during the repetitive piperidine treatments for Fmoc removal. nih.gov This can be sequence-dependent and requires careful selection of protecting groups and synthesis conditions. nih.gov

Management of Steric Hindrance During Amino Acid Coupling

The tert-butyl (tBu) ether on the hydroxyproline side chain is a bulky protecting group that can cause steric hindrance, potentially slowing down or impeding coupling reactions. researchgate.netpeptide.com This is especially true when coupling a sterically hindered amino acid to a residue that is already sterically demanding, such as Hyp(tBu).

In the synthesis of complex glycopeptides, for example, the coupling of Fmoc-Val-OH (a beta-substituted amino acid) to a glycosylated tripeptide containing a Hyp(tBu) residue required manual coupling to carefully monitor the reaction's completion. acs.org This highlights that while automated synthesizers are efficient, manual intervention and monitoring are sometimes necessary for particularly challenging coupling steps involving sterically hindered building blocks like Fmoc-Hyp(tBu)-OH. acs.org

Optimization of Solvent Systems for Enhanced Synthesis Efficiency

The choice of solvent is crucial for successful SPPS, as it must effectively solvate the resin and the growing peptide chain to ensure efficient diffusion of reagents. nih.gov N,N-Dimethylformamide (DMF) is the most common solvent, and Fmoc-Hyp(tBu)-OH is readily soluble in it. google.compeptide.com However, for "difficult sequences" that are prone to aggregation, alternative solvent systems may be required. acs.org

Recent research has explored greener and more effective solvent mixtures. A mixture of triethyl phosphate (B84403) (TEP) and dimethyl sulfoxide (B87167) (DMSO) in a 3:1 ratio has been shown to significantly enhance the solubility of many Fmoc-amino acids, including those with bulky protecting groups that have poor solubility in TEP alone. tandfonline.com For example, Fmoc-Hyp(tBu)-OH is soluble in DMSO up to 100 mg/mL (244.22 mM). medchemexpress.com Optimizing the solvent system can improve coupling efficiencies and reduce the formation of deletion peptides that arise from incomplete resin swelling or reagent solubility issues. tandfonline.com

Solvent/MixtureApplication/PropertyReference
N,N-Dimethylformamide (DMF)Standard solvent for SPPS; readily dissolves Fmoc-Hyp(tBu)-OH. google.com, peptide.com
N-Methylpyrrolidone (NMP)Alternative standard solvent for SPPS. peptide.com
Triethyl phosphate (TEP) - Dimethyl sulfoxide (DMSO) (3:1)"Green" solvent mixture that enhances solubility of poorly soluble Fmoc-amino acids. tandfonline.com
Dimethyl sulfoxide (DMSO)High solubility for Fmoc-Hyp(tBu)-OH (100 mg/mL). medchemexpress.com

Derivatization and Chemical Modification of Hydroxyproline Residues Via Fmoc Hyp Tbu Oh

Site-Selective Modifications on the Hydroxyproline (B1673980) Side Chain

The ability to perform chemical modifications at a specific site within a peptide is crucial for tailoring its biological activity and properties. Fmoc-Hyp(tBu)-OH serves as a key building block in this endeavor, allowing for the initial, seamless integration of a modifiable hydroxyproline residue into a peptide sequence.

A powerful strategy known as "proline editing" leverages the reactivity of the hydroxyproline side chain to create a diverse library of proline analogs within a peptide context. nih.govnih.govsemanticscholar.org This methodology begins with the incorporation of Fmoc-Hyp-OH into a peptide sequence during SPPS. nih.govresearchgate.net Following subsequent steps in the peptide synthesis, the hydroxyl group is orthogonally deprotected and then chemically modified. nih.govnih.gov This approach avoids the need for the often complex and lengthy solution-phase synthesis of individual proline derivatives. semanticscholar.org

The proline editing technique allows for the stereospecific conversion of the 4R-hydroxyproline into a multitude of 4-substituted prolines with either 4R or 4S stereochemistry. nih.gov This is achieved through a variety of chemical reactions, including Mitsunobu reactions, oxidation, reduction, acylation, and other substitution reactions. nih.govnih.gov The result is a peptide with a precisely modified proline residue, enabling the exploration of how subtle changes in structure can impact conformation and function. nih.gov

Table 1: Examples of Functional Groups Introduced via Proline Editing

Functional Group Category Specific Examples
Amino Acid Mimetics Cys, Asp/Glu, Phe, Lys, Arg, pSer/pThr
Recognition Motifs Biotin, RGD
Biophysical Probes Fluoro, nitrobenzoate, cyanophenyl ether
Reactive Handles Amine, thiol, azide, alkyne, ketone

Control over the stereochemistry at the C4 position of the proline ring is a critical aspect of proline editing and significantly influences peptide structure and stability. nih.gov The starting material, (2S,4R)-4-hydroxyproline (Hyp), provides a defined stereochemical scaffold. nih.gov Subsequent chemical manipulations can either retain this configuration or invert it to produce the (2S,4S)-4-hydroxyproline (hyp) diastereomer. nih.govnih.gov

The Mitsunobu reaction is a key transformation for achieving stereochemical inversion from the natural 4R- to the 4S-configuration. nih.govnih.gov This reaction proceeds with a high degree of stereospecificity, allowing for the clean conversion of the hydroxyl group's stereocenter. nih.gov Once the desired stereochemistry is established, a wide range of functional groups can be introduced. For instance, SN2 reactions using mesylate or tosylate derivatives of hydroxyproline enable the stereospecific incorporation of various nucleophiles. nih.gov This precise control over both the nature of the substituent and its three-dimensional orientation is fundamental to understanding the nuanced effects of proline modifications on peptide and protein function. nih.gov

Synthesis of Glycosylated Hydroxyproline Building Blocks

Glycosylation, the attachment of sugar moieties to proteins and peptides, is a critical post-translational modification that influences a vast array of biological processes. The synthesis of glycopeptides, however, presents significant challenges due to the complexity of carbohydrate chemistry and the need for stereocontrol. Fmoc-Hyp(tBu)-OH is an important starting material for the preparation of glycosylated hydroxyproline building blocks, which can then be incorporated into peptides. acs.org

Achieving high stereoselectivity in the formation of the glycosidic bond is a central challenge in glycopeptide synthesis. frontiersin.org Various strategies have been developed to control the anomeric configuration of the sugar as it is attached to the hydroxyproline side chain. One powerful approach is intramolecular aglycon delivery, where the sugar donor and the hydroxyproline acceptor are temporarily linked, facilitating the delivery of the sugar from a specific face.

The stereochemical outcome of glycosylation reactions is influenced by a multitude of factors, including the nature of the glycosyl donor, the acceptor, the promoter, and the solvent. rsc.orgresearchgate.net For the synthesis of β-linked 2-deoxyglycosides, which lack a directing group at the C2 position of the sugar, achieving stereocontrol is particularly difficult. frontiersin.org Researchers have developed various methods to address this, including the use of chiral auxiliaries at the C2 position of the glycosyl donor, which can direct the stereochemical outcome of the glycosylation. frontiersin.org

For a glycosylated hydroxyproline building block to be useful, it must be compatible with the conditions of Fmoc-based SPPS. This means that the protecting groups on the sugar moiety must be stable to the basic conditions used for Fmoc deprotection (typically piperidine (B6355638) in DMF) and the acidic conditions used for final cleavage from the resin and deprotection of other side chains (typically a cocktail containing trifluoroacetic acid).

The use of peracetylated sugar protecting groups on the arabinosylated hydroxyproline building blocks has been shown to be compatible with Fmoc-SPPS. acs.org These acetyl groups can be removed prior to the deprotection of other acid-labile side-chain protecting groups, allowing for the synthesis of complex glycopeptides. acs.org The choice of coupling reagents is also critical, with reagents like HBTU and HOBt being effective for the incorporation of sterically hindered glycosylated amino acid monomers into the growing peptide chain. acs.org

Introduction of Sulfated Hydroxy Amino Acids

Tyrosine O-sulfation is another important post-translational modification that can be mimicked and studied through the synthesis of peptides containing sulfated amino acids. While not a direct modification of hydroxyproline itself, the methodologies developed for the synthesis of other sulfated amino acids are relevant to the broader context of peptide modification.

The synthesis of O-sulfated hydroxy amino acids for Fmoc-based SPPS has historically been challenging due to the acid lability of the O-sulfate bond. rsc.org However, improved methods have been developed for the sulfation of serine, threonine, and hydroxyproline. rsc.org A key innovation has been the use of the sulfur trioxide-N,N-dimethylformamide (SO3•DMF) complex for the sulfation reaction and the use of a tetrabutylammonium (B224687) (TBA) counterion to stabilize the sulfate (B86663) group. rsc.org This has led to the successful preparation of Fmoc-Hyp(SO3⁻N⁺Bu4)-OH, which exhibits enhanced stability to the acidic conditions used in Fmoc-SPPS, minimizing desulfation during peptide synthesis and purification. rsc.org

Advanced Derivatization for Spectroscopic and Ligation Applications

The hydroxyl group of hydroxyproline, made accessible from Fmoc-Hyp(tBu)-OH, is a versatile handle for the introduction of various functionalities for advanced applications, including spectroscopic analysis and protein ligation.

Site-directed spin labeling is a powerful technique for studying the structure and dynamics of peptides and proteins. By introducing a stable radical (a spin label) at a specific site, one can obtain distance and environmental information using EPR spectroscopy. nih.gov DNP-enhanced NMR spectroscopy is an emerging technique that utilizes the high polarization of electron spins to enhance the sensitivity of NMR experiments, enabling the study of larger and more complex systems. nih.gov

A novel strategy for the site-specific incorporation of a spin label into peptides involves the derivatization of the hydroxyl group of hydroxyproline. A PROXYL spin label can be covalently attached to the side chain of Fmoc-Hyp-OH to create a building block suitable for direct use in Fmoc-SPPS. nih.gov This approach allows for the precise placement of the spin label within the peptide sequence during its synthesis, offering greater versatility than post-synthetic labeling methods. nih.gov The resulting spin-labeled peptides can then be analyzed by EPR to probe local dynamics and by DNP-enhanced solid-state NMR to gain structural insights with significantly enhanced sensitivity. nih.gov

Spectroscopic TechniqueInformation Gained from Spin-Labeled Hydroxyproline
Electron Paramagnetic Resonance (EPR) Local environment polarity, solvent accessibility, and dynamics of the peptide backbone at the labeled site. Inter-label distance measurements in doubly labeled peptides.
DNP-Enhanced NMR Spectroscopy High-resolution structural information on the peptide in complex environments with significantly improved signal-to-noise ratios.

Peptide thioesters and hydrazides are key intermediates for native chemical ligation (NCL), a powerful method for the chemical synthesis of large peptides and proteins. While the synthesis of C-terminal peptide thioesters via Fmoc-SPPS can be challenging due to the lability of the thioester bond to the basic conditions used for Fmoc deprotection, various precursor strategies have been developed.

The side chain of hydroxyproline can be derivatized with photoreactive moieties to create precursors for these ligation handles. For example, a photolabile caging group can be installed on the hydroxyl group. After peptide synthesis and purification, photolysis can release a reactive group that facilitates the formation of a C-terminal thioester or hydrazide. While direct examples involving Fmoc-Hyp(tBu)-OH are not abundant in the literature, the principles of using photolabile protecting groups on side chains of other amino acids, such as serine and threonine, can be conceptually extended to hydroxyproline. This would offer a method for the controlled, temporally specific generation of reactive C-termini for ligation reactions.

Native chemical ligation (NCL) traditionally requires a C-terminal thioester and an N-terminal cysteine. To expand the scope of NCL to ligation at non-cysteine residues, auxiliary-mediated NCL has been developed. In this approach, a removable auxiliary group containing a thiol is attached to the N-terminal amino acid of the C-terminal peptide fragment. This auxiliary facilitates the ligation reaction, and is subsequently cleaved to reveal a native peptide bond.

The side chain of hydroxyproline can be envisioned as a potential attachment point for such auxiliaries, although this is a less common strategy compared to modification of the N-terminus. A more direct application involving hydroxyproline in the context of NCL is in peptide segments that are joined together using this technology. The presence of a Hyp(tBu) residue within one of the peptide fragments for ligation is fully compatible with the NCL reaction chemistry. The tert-butyl protecting group is stable during the ligation reaction, which is typically performed in aqueous solution at neutral pH. The protecting group is then removed during the final global deprotection and cleavage step. The strategic advantage of using Fmoc-Hyp(tBu)-OH in the synthesis of peptide segments for NCL lies in its ability to introduce a key post-translationally modified residue while being fully compatible with the ligation chemistry.

Applications of Fmoc Hyp Tbu Oh in Biomolecular and Peptide Research

Design and Synthesis of Bioactive Peptides and Peptidomimetics

Fmoc-Hyp(tBu)-OH is extensively used in the design and synthesis of bioactive peptides and peptidomimetics, which are molecules that mimic the structure and function of natural peptides. chemimpex.com The incorporation of the hydroxyproline (B1673980) moiety can enhance the structural stability and biological activity of synthetic peptides.

Creation of Complex Peptide Libraries (e.g., Combinatorial Libraries)

The generation of peptide libraries is a powerful tool for drug discovery and for identifying ligands for specific biological targets. Fmoc-Hyp(tBu)-OH is a valuable component in the construction of these libraries due to its ability to introduce conformational constraints and a potential site for further modification. chemimpex.com Its inclusion in "one-bead-one-compound" (OBOC) combinatorial libraries allows for the creation of vast collections of unique peptide sequences. nih.gov The screening of such libraries has been instrumental in identifying novel bioactive peptides.

A key advantage of using Fmoc-protected amino acids like Fmoc-Hyp(tBu)-OH in combinatorial synthesis is the ease of handling and the wide availability of a diverse range of both natural and unnatural amino acid building blocks. nih.gov This diversity is crucial for maximizing the structure-activity relationship (SAR) information obtained from library screening. nih.gov

Library TypeKey FeatureRole of Fmoc-Hyp(tBu)-OH
Combinatorial Peptide Libraries Large number of diverse peptide sequences.Introduces structural rigidity and diversity.
One-Bead-One-Compound (OBOC) Libraries Each bead carries a unique peptide sequence.Used as a building block to generate diverse structures. nih.gov

Synthesis and Incorporation of Unnatural Amino Acid-Containing Peptides

Unnatural amino acids are increasingly important in modern drug discovery as they can be used to modify the structure and properties of peptides, leading to improved stability, potency, and bioavailability. sigmaaldrich.com Fmoc-Hyp(tBu)-OH serves as a precursor for the synthesis of other unnatural proline derivatives. nih.gov A technique known as "proline editing" allows for the incorporation of Fmoc-Hyp-OH into a peptide, followed by the modification of the hydroxyl group on the solid support to create a variety of 4-substituted prolines. nih.gov

This method provides a practical route to generating peptides with diverse functionalities without the need for the lengthy solution-phase synthesis of each individual unnatural amino acid. nih.gov The ability to introduce these modifications allows for a detailed investigation of the steric and stereoelectronic effects of proline substituents on peptide conformation. nih.gov

Development of Collagen Mimetic Peptides (CMPs) and Collagen-Related Structures

Collagen, the most abundant protein in animals, is characterized by its unique triple-helical structure, which is composed of repeating Gly-X-Y sequences. researchgate.net The amino acids proline and 4-hydroxyproline (B1632879) (Hyp) are frequently found in the X and Y positions, respectively, and are crucial for the stability of the triple helix. researchgate.net Fmoc-Hyp(tBu)-OH is a fundamental building block for the synthesis of collagen mimetic peptides (CMPs), which are used to study the structure, function, and pathology of collagen. peptide.comgoogle.com

The synthesis of CMPs often involves the use of tripeptide building blocks, such as Fmoc-Pro-Hyp(tBu)-Gly-OH, which can be synthesized and then polymerized to create longer collagen-like sequences. mdpi.comnih.gov This approach facilitates the purification process and prevents side reactions during peptide synthesis. researchgate.net

Investigation of Conformational Stability in Triple Helical Structures

The incorporation of Hyp residues is known to significantly increase the conformational stability of the collagen triple helix. researchgate.net Fmoc-Hyp(tBu)-OH allows for the precise placement of Hyp within synthetic CMPs, enabling researchers to investigate the specific contributions of this residue to the stability of the triple helix. Studies using CMPs have shown that the hydroxyl group of Hyp plays a critical role in stabilizing the triple-helical structure, and its presence is more stabilizing than that of a proline residue at the same position. researchgate.net

The stability of these synthetic triple helices is often assessed by measuring their melting temperature (Tm), which is the temperature at which half of the triple helices dissociate into single strands. The use of Fmoc-Hyp(tBu)-OH in the synthesis of CMPs has been crucial in understanding the forces that govern collagen triple helix formation and stability. vt.edu

Impact of Hydroxyproline Stereoisomers on Peptide Conformation and Stability

The stereochemistry of the hydroxyl group on the proline ring has a profound effect on the conformation and stability of peptides. The naturally occurring (2S,4R)-4-hydroxyproline (Hyp) favors a Cγ-exo ring pucker, which is compatible with the Y position of the collagen triple helix and contributes to its stability. nih.govwisc.edu In contrast, the (2S,4S)-4-hydroxyproline (hyp) diastereomer prefers a Cγ-endo ring pucker. nih.gov

Studies on synthetic peptides have shown that incorporating the cis-4-hydroxyproline (allohydroxyproline) instead of the natural trans-4-hydroxyproline leads to a decrease in the stability of the triple helix. nih.gov In fact, peptides containing allohydroxyproline were found to not form triple-helical structures in aqueous solution. nih.gov This highlights the specific and crucial role of the trans-4-hydroxyl group in stabilizing the collagen triple helix. nih.gov The cis/trans isomerization of the 4-hydroxyproline has also been shown to significantly affect the conformation of conopeptides. nih.gov

Research in Protein Engineering and Structural Biology

Fmoc-Hyp(tBu)-OH is a valuable tool in protein engineering and structural biology. chemimpex.comchemimpex.com Its incorporation into peptides and proteins allows researchers to probe the principles of protein folding and stability. chemimpex.com By introducing conformational constraints, the hydroxyproline residue can help to favor specific secondary structures, such as polyproline helices.

The study of peptides containing Fmoc-Hyp(tBu)-OH can provide insights into the folding pathways of proteins and may help to understand the mechanisms of protein misfolding, which is associated with various diseases. Furthermore, the ability to modify proteins with specific amino acid derivatives like hydroxyproline is essential for designing proteins with enhanced stability and novel functions for industrial and therapeutic applications. chemimpex.com

Modification of Proteins for Enhanced Stability and Functional Characteristics

The incorporation of Fmoc-Hyp(tBu)-OH into peptide and protein structures plays a significant role in enhancing their stability. The presence of the hydroxyproline residue, introduced via this derivative, can impose conformational constraints on the peptide backbone. This often leads to the formation of more stable secondary structures, such as polyproline helices and collagen-like triple helices. researchgate.net The tert-butyl protecting group on the hydroxyl function of hydroxyproline is crucial during synthesis, preventing unwanted side reactions and ensuring the integrity of the final peptide.

Studies on Protein Folding and Molecular Interactions

Fmoc-Hyp(tBu)-OH is an invaluable tool for researchers investigating the complex processes of protein folding and the specific molecular interactions that govern protein structure and function. chemimpex.com By incorporating hydroxyproline at specific sites within a peptide sequence, scientists can study how this modification influences the folding pathway and the final three-dimensional structure of the protein. chemimpex.com

The conformational rigidity imparted by the hydroxyproline residue can help to stabilize specific folded states, allowing for a more detailed analysis of folding intermediates that might otherwise be transient and difficult to observe. This provides crucial insights into the mechanisms of protein misfolding, which is associated with various neurodegenerative diseases. Furthermore, the strategic placement of hydroxyproline can be used to probe the importance of specific hydrogen bonds and other non-covalent interactions in maintaining the structural integrity of proteins and mediating their interactions with other biomolecules.

Utilization in Enzyme Assays and Biochemical Pathway Investigations

The unique properties of Fmoc-Hyp(tBu)-OH extend to its use in the study of enzymes and the elucidation of biochemical pathways. Its application is particularly notable in assays involving enzymes that act on proline and hydroxyproline residues.

Application in Prolyl Hydroxylase Activity Assays and Related Studies

Fmoc-Hyp(tBu)-OH and its derivatives are utilized in studies related to prolyl hydroxylases, enzymes that catalyze the hydroxylation of proline residues. While not a direct substrate due to the protecting groups, peptides synthesized using Fmoc-Hyp(tBu)-OH can serve as important controls or be modified to act as inhibitors in assays designed to measure the activity of these enzymes. For instance, the D-enantiomer, Fmoc-D-Hyp(tBu)-OH, has been noted to inhibit lysyl hydroxylase, an enzyme involved in collagen production. indiamart.combiosynth.com Such applications are crucial for understanding the role of these enzymes in various physiological and pathological processes, including collagen-related disorders.

Development of Hydroxyproline-Specific Antibodies for Protein Analysis

The synthesis of peptides containing hydroxyproline, facilitated by Fmoc-Hyp(tBu)-OH, is instrumental in the development of antibodies that specifically recognize this modified amino acid. These hydroxyproline-specific antibodies are valuable tools for the analysis of proteins, particularly for detecting and quantifying collagen and other proteins that undergo post-translational hydroxylation. antibodies-online.com

These antibodies can be employed in various immunoassays, such as ELISA and immunohistochemistry, to identify the presence and distribution of hydroxyproline-containing proteins in tissues and biological fluids. antibodies-online.com This is particularly relevant in research focused on connective tissue disorders, fibrosis, and other conditions where collagen metabolism is altered.

Bioconjugation in Research for Targeted Therapies and Diagnostics

Fmoc-Hyp(tBu)-OH is a valuable reagent in the field of bioconjugation, a process that involves chemically linking biomolecules to other molecules for various research and therapeutic purposes. chemimpex.com The ability to incorporate a protected hydroxyproline residue into a peptide sequence allows for subsequent site-specific modifications after the removal of the protecting groups.

This functionality is exploited in the development of targeted therapies, where peptides containing hydroxyproline can be conjugated to drugs or imaging agents. chemimpex.comgoogle.com This approach enables the specific delivery of therapeutic payloads to diseased tissues or cells, potentially increasing efficacy and reducing off-target side effects. google.com Similarly, in diagnostics, peptides synthesized with Fmoc-Hyp(tBu)-OH can be linked to fluorescent probes or other reporter molecules to create diagnostic tools for detecting specific biomarkers or imaging pathological processes. chemimpex.comacs.org

Analytical Methodologies in the Research of Fmoc Hyp Tbu Oh Derived Peptides

Advanced Spectroscopic Characterization Techniques (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for the detailed structural elucidation of peptides derived from Fmoc-Hyp(tBu)-OH. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides comprehensive information about the atomic-level structure of the peptide. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are utilized to confirm the amino acid sequence and the stereochemistry of the proline ring. For instance, specific proton (¹H) and carbon (¹³C) signals can be assigned to the Fmoc-Hyp(tBu)-OH residue within the peptide chain, confirming its successful incorporation. In a study on peptides containing 4-hydroxyproline (B1632879), ¹H NMR spectroscopy in deuterated methanol (B129727) (MeOH-d₄) was used to characterize the Fmoc-Hyp(tBu)-OH building block itself, with distinct signals observed for the tert-butyl protons and the protons of the pyrrolidine (B122466) ring. Furthermore, NMR is crucial for assessing the conformational preferences of the peptide backbone, which can be significantly influenced by the stereochemistry of the hydroxyproline (B1673980) residue.

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight of the synthesized peptide with high accuracy, thereby confirming its identity. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common ionization techniques used for peptide analysis. ESI-MS is particularly useful for analyzing peptides in solution and can provide information about their charge state. MALDI-Time of Flight (TOF) MS is often used for the analysis of larger peptides and complex mixtures, providing a rapid determination of the molecular weights of the components. For example, in the synthesis of collagen model peptides, MALDI-TOF MS was used to confirm the molecular weight of a peptide fragment containing Fmoc-Hyp(tBu)-OH, with the calculated mass closely matching the observed mass. High-resolution mass spectrometry (HRMS) can provide even more precise mass measurements, allowing for the determination of the elemental composition of the peptide.

Table 1: Spectroscopic Data for a Peptide Containing Fmoc-Hyp(tBu)-OH

Technique Parameter Observed Value Reference
¹H NMR (MeOH-d₄)Chemical Shift (δ)1.18 (s, 9H, tBu), 1.90–2.08 (m, 1H), 2.35–2.50 (m, 1H), 3.17 and 3.25 (dd, 1H), 4.14–4.46 (m, 5H), 7.26–7.43 (m, 4H), 7.57–7.68 (m, 2H), 7.75–7.83 (m, 2H)
¹³C NMR (MeOH-d₄)Chemical Shift (δ)28.5, 38.8, 39.7, 48.4, 54.5, 55.0, 58.8, 68.6, 69.0, 69.9, 70.6, 75.2, 120.9, 126.1, 126.2, 128.1, 128.8, 142.5, 142.6, 142.7, 145.1, 145.4, 145.4, 156.5, 156.7, 175.5, 175.7
ESI-MS[M+Na]⁺Calculated: 432.1787, Found: 432.1800
MALDI-TOF MS[M+H]⁺Calculated: 2635.1, Found: 2635.6

Chromatographic Purification Techniques (e.g., High-Performance Liquid Chromatography)

Following the synthesis and cleavage from the solid support, the crude peptide product is typically a mixture containing the desired peptide, deletion sequences, and byproducts from the cleavage of protecting groups. **High-Performance Liquid

Future Directions and Emerging Research Avenues for Fmoc Hyp Tbu Oh

Exploration of Novel Protecting Groups and Orthogonal Cleavage Strategies

The success of the Fmoc/tBu strategy in peptide synthesis has spurred investigations into alternative protecting groups to further enhance efficiency and orthogonality. nih.govacs.org The goal is to develop protecting group schemes that allow for the selective deprotection of specific functional groups on the peptide chain without affecting others, enabling the synthesis of more complex and modified peptides. acs.orgsigmaaldrich.com

One area of active research is the development of "safety-catch" linkers and protecting groups. researchgate.net These groups are stable under standard reaction conditions but can be activated by a specific chemical transformation, allowing for their subsequent cleavage under mild conditions. researchgate.net This approach adds a layer of control and flexibility to the synthetic process. For instance, the Dde and ivDde protecting groups, which are stable to the piperidine (B6355638) used for Fmoc removal and the trifluoroacetic acid (TFA) used for tBu removal, can be selectively cleaved using hydrazine. sigmaaldrich.com This orthogonality is crucial for the synthesis of branched or cyclic peptides where site-specific modifications are required. sigmaaldrich.com

Furthermore, research is ongoing to identify protecting groups that can be removed under even milder or more specific conditions, such as photolabile groups or those cleaved by specific enzymes. researchgate.net This would minimize potential side reactions and preserve the integrity of sensitive peptide sequences. The exploration of such novel protecting groups in conjunction with Fmoc-Hyp(tBu)-OH will undoubtedly expand the repertoire of synthetic chemists, enabling the construction of previously inaccessible peptide architectures.

Development of More Efficient and Robust Synthesis Protocols for Challenging Peptide Sequences

The synthesis of peptides containing repetitive sequences, such as the Gly-Pro-Hyp repeats found in collagen, often presents significant challenges, including incomplete reactions and the formation of byproducts like diketopiperazines. nih.gov The use of pre-formed di- or tri-peptide synthons, such as Fmoc-Gly-Pro-Hyp(tBu)-OH, has been explored as a strategy to overcome these difficulties. nih.gov However, even with these synthons, microheterogeneities in the final product can arise. nih.gov

Current research focuses on optimizing coupling reagents and reaction conditions to improve the efficiency and fidelity of peptide chain elongation, especially for these challenging sequences. rsc.org This includes the use of advanced coupling agents like HATU and HCTU, which can facilitate amide bond formation even with sterically hindered amino acids. Additionally, the development of novel solid supports and linkers that enhance resin swelling and reagent accessibility is an active area of investigation. researchgate.net

A comparative analysis has shown that using synthons like Fmoc-Pro-Hyp-Gly-OH can significantly improve the quality of crude collagen-type peptides compared to stepwise elongation or the use of Fmoc-Gly-Pro-Hyp(tBu)-OH. nih.gov Interestingly, in some instances using the Fmoc/tBu strategy, protection of the hydroxyproline (B1673980) side chain is not even required, further simplifying the synthetic process. nih.gov The continuous refinement of these protocols is critical for the efficient and reliable synthesis of long and complex peptides for various applications, including the development of synthetic collagen models and other biomaterials. nih.govresearchgate.net

Expansion of Derivatization Capabilities for Advanced Biomolecular Probes and Tools

The hydroxyl group of hydroxyproline, once deprotected, serves as a valuable handle for the site-specific introduction of various functionalities. This "proline editing" approach, where Fmoc-Hyp-OH is incorporated into a peptide and its hydroxyl group is subsequently modified, opens up a vast landscape for creating advanced biomolecular probes and tools. nih.gov

Researchers are actively exploring a range of chemical modifications at the 4-position of the proline ring. These include:

Fluorination: The introduction of fluorine atoms can significantly alter the conformational properties and stability of peptides. researchgate.net

Acylation and Alkylation: These modifications can be used to attach reporter groups, such as fluorescent dyes or biotin, for use in bioassays and imaging studies. nih.gov

Glycosylation: The synthesis of glycopeptides, where a carbohydrate moiety is attached to the hydroxyproline residue, is crucial for studying the role of glycosylation in protein function and disease.

Introduction of other functional groups: Through reactions like Mitsunobu inversion or oxidation, a variety of other chemical groups can be introduced, leading to peptides with novel properties and functions. nih.gov

The ability to selectively modify the hydroxyproline residue within a fully protected peptide on a solid support provides a powerful platform for generating libraries of peptide derivatives for screening and optimization in drug discovery and chemical biology. nih.govnih.gov

Continued Application in Fundamental Structural and Conformational Studies of Complex Biopolymers

Fmoc-Hyp(tBu)-OH plays a pivotal role in the synthesis of peptides designed to investigate the fundamental principles of biopolymer structure and folding. The defined stereochemistry and conformational preferences of the hydroxyproline residue make it an ideal building block for creating model systems to study complex biological structures like the collagen triple helix. google.comgoogle.com

By systematically incorporating Fmoc-Hyp(tBu)-OH and its derivatives into peptide sequences, researchers can probe the effects of specific amino acid substitutions on the stability and conformation of these structures. researchgate.netnih.gov For example, studies using peptides containing 4(R)-fluoro-L-proline, synthesized via modification of a hydroxyproline residue, have provided insights into the role of hydrogen bonding in collagen stability. researchgate.net

Q & A

Q. What is the role of Fmoc and tBu protecting groups in Fmoc-Hyp(tBu)-OH for solid-phase peptide synthesis (SPPS)?

The Fmoc (9-fluorenylmethoxycarbonyl) group protects the α-amino group during SPPS, enabling sequential deprotection with piperidine (20% v/v in DMF) for stepwise elongation. The tBu (tert-butyl) group protects the hydroxyl group of hydroxyproline, preventing unwanted side reactions during coupling. This dual protection is critical for synthesizing collagen-modeling peptides, as shown in triple-helical peptide assembly using Fmoc-Hyp(tBu)-OH with Fmoc-Pro-OH .

Q. What storage conditions ensure stability of Fmoc-Hyp(tBu)-OH?

Store at room temperature (RT) in a desiccator, as validated for structurally similar Fmoc-Ser(tBu)-OH. For long-term stability, refrigerate at 2–8°C, particularly for batches with ≥98% purity (HPLC). Pre-dissolve in DMSO (≥38.3 mg/mL) or ethanol (≥97.4 mg/mL) before experimental use, as demonstrated for analogous compounds .

Q. How should researchers handle Fmoc-Hyp(tBu)-OH to avoid degradation during SPPS?

Use anhydrous solvents (DMF, CH₂Cl₂) and maintain an inert atmosphere (Ar or N₂). Monitor coupling efficiency via Kaiser test or TLC (Rf = 0.3 in 95:5 CH₂Cl₂:MeOH). Post-synthesis, purify via flash chromatography (silica gel, gradient: 30–100% EtOAc in hexanes) to isolate Hyp(tBu)-containing peptides .

Advanced Research Questions

Q. How can coupling efficiency of Fmoc-Hyp(tBu)-OH be optimized in sterically hindered sequences?

Activate with PyBroP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate, 1.0 eq) and DIEA (N,N-diisopropylethylamine, 8.0 eq) in CH₂Cl₂ at 0°C, followed by warming to RT. For recalcitrant couplings, pre-activate with HOBt (hydroxybenzotriazole) and DIC (diisopropylcarbodiimide) for 10 minutes. Validate incorporation via ESI-MS ([M + Na]+ expected m/z = 432.18) .

Q. What analytical methods resolve diastereomeric impurities in Fmoc-Hyp(tBu)-OH-containing peptides?

Use ¹H/¹³C NMR (e.g., δ 1.18 ppm for tBu protons in MeOH-d₄) to confirm stereochemistry. For 4R/4S diastereomers, employ chiral HPLC (Chiralpak IC-3 column, 10% IPA/hexanes) or adjust mobile phase pH (0.1% TFA). Compare retention times with synthetic standards .

Q. How does Fmoc-Hyp(tBu)-OH influence collagen triple-helix thermal stability?

Incorporate into (Gly-Hyp-Pro)ₙ sequences and analyze via circular dichroism (CD) at 225 nm. Hyp(tBu) enhances Tm by 10–15°C due to hydrogen-bonding and steric effects. Compare with Hyp-free controls using thermal denaturation curves (1°C/min ramp) .

Q. What purification strategies address incomplete deprotection of Hyp(tBu) in acidic conditions?

After TFA cleavage (95% TFA, 2.5% H₂O, 2.5% TIS), precipitate peptides in cold diethyl ether. Remove residual tBu groups via extended cleavage (6 hours) and confirm via MALDI-TOF (Δm/z = -56 Da for tBu loss). For persistent impurities, use reverse-phase HPLC (C18 column, 10–90% acetonitrile gradient) .

Q. How to mitigate racemization during Hyp(tBu) incorporation in acid-sensitive sequences?

Couple at 0–4°C with HATU (1.0 eq) and Oxyma Pure (1.0 eq) in DMF. Limit piperidine deprotection to 2 × 2 min. Validate stereopurity via Marfey’s reagent derivatization and LC-MS analysis .

Data Analysis & Contradictions

Q. How to reconcile conflicting reports on Hyp(tBu) solubility in polar aprotic solvents?

Systematically test solubility in DMSO, DMF, and NMP using UV-Vis spectroscopy (280 nm). For low solubility (<50 mg/mL), employ co-solvents (e.g., DMSO:THF 4:1) or sonication (35°C, 15 min). Document batch-specific variations via HPLC purity checks .

Q. Why do some Hyp(tBu)-containing peptides show anomalous NMR spectra?

Analyze rotameric equilibria via 2D NOESY (mixing time = 400 ms) to identify conformational flexibility. For proline ring puckering, compare ¹³C NMR shifts (δ 58–70 ppm for Cβ/Cγ) with X-ray crystallography data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.